molecular formula C15H12ClNO3 B11780404 3-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine

3-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B11780404
M. Wt: 289.71 g/mol
InChI Key: HFYDEZIFYAZRIG-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a complex organic compound with a unique structure that includes a benzodioxole moiety and a chloro-substituted benzooxazine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with methylene chloride in the presence of a base to form the benzodioxole ring.

    Chlorination: The benzodioxole intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Cyclization: The chlorinated benzodioxole is then reacted with an appropriate amine to form the benzooxazine ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound may also interfere with cellular pathways, such as signal transduction and gene expression, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific structural features, such as the combination of a benzodioxole moiety and a chloro-substituted benzooxazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C15H12ClNO3/c16-10-2-4-13-11(6-10)17-12(7-18-13)9-1-3-14-15(5-9)20-8-19-14/h1-6,12,17H,7-8H2

InChI Key

HFYDEZIFYAZRIG-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(O1)C=CC(=C2)Cl)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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